(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
The compound "(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate" is a benzofuran derivative characterized by a Z-configured benzylidene moiety and a 4-chlorobenzenesulfonate ester group. The benzylidene substituent (3-methoxy) and the sulfonate group contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Its crystal structure, refined using SHELX , likely exhibits planar benzofuran and benzylidene rings, with dihedral angles affected by the 3-methoxy group.
Properties
Molecular Formula |
C22H15ClO6S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C22H15ClO6S/c1-27-16-4-2-3-14(11-16)12-21-22(24)19-10-7-17(13-20(19)28-21)29-30(25,26)18-8-5-15(23)6-9-18/h2-13H,1H3/b21-12- |
InChI Key |
XBNQYXJVMREOFK-MTJSOVHGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methoxybenzylidene Group: This step often involves a condensation reaction between a methoxybenzaldehyde and the benzofuran derivative.
Attachment of the Chlorobenzenesulfonate Group: This is usually done through a sulfonation reaction using chlorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous derivatives:
Electronic and Steric Effects
Substituent Electronic Effects: The 3-methoxy group in the target compound donates electron density via resonance, stabilizing the benzylidene ring. The 2,4-dimethoxy groups in the methanesulfonate derivative () increase electron density further, which may enhance π-π stacking interactions but reduce solubility in polar solvents .
Steric and Functional Group Impacts: The 4-chlorobenzenesulfonate group in the target compound introduces steric bulk compared to the smaller methanesulfonate in . This bulk may hinder molecular packing, reducing crystal density but improving thermal stability . The propanoic acid group in ’s compound enables stronger hydrogen bonding (via -COOH) compared to sulfonate esters, influencing solubility and crystal morphology .
Hydrogen Bonding and Crystal Packing
- Target Compound : The 4-chlorobenzenesulfonate group likely participates in C-H···O=S and S=O···π interactions, as observed in sulfonate-containing crystals . The 3-methoxy group may form weak C-H···O bonds, contributing to layered packing.
- Methanesulfonate Analog () : The smaller sulfonate group allows tighter packing, with 2,4-dimethoxy groups promoting π-π stacking (centroid distances ~3.9–4.0 Å) .
- Propanoic Acid Derivative (): Carboxylic acid groups form robust O-H···O bonds, creating dimeric motifs that stabilize the crystal lattice .
Research Findings and Data
Key Structural Parameters (Inferred)
Software and Methodology
Biological Activity
The compound (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic derivative of benzofuran with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 420.89 g/mol. The structure features a benzofuran core substituted with a methoxy group and a chlorobenzenesulfonate moiety, which may influence its biological interactions.
Antimicrobial Activity
Studies have indicated that compounds similar to (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, such as the DPPH radical scavenging assay. Results indicate that it possesses considerable free radical scavenging ability, which can be attributed to the presence of the methoxy group that enhances electron donation capabilities.
Anticancer Activity
Research has highlighted the anticancer properties of benzofuran derivatives. For example, (2Z)-2-(3-methoxybenzylidene)-3-oxo derivatives have shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest in various cancer lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway.
Study 1: Inhibition of Tyrosinase Activity
A study conducted by Okombi et al. (2006) demonstrated that related compounds could inhibit tyrosinase activity in human melanocytes, suggesting potential use in treating hyperpigmentation disorders. The study highlighted that the presence of the methoxy group significantly enhances inhibitory activity against tyrosinase compared to unsubstituted analogs.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| (2Z)-2-(3-methoxybenzylidene)-3-oxo derivative | 15 | Tyrosinase inhibition |
| Control (unsubstituted) | 25 | N/A |
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various benzofuran derivatives against pathogenic bacteria. The results indicated that (2Z)-2-(3-methoxybenzylidene)-3-oxo exhibited notable antibacterial activity with an MIC value comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ampicillin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
